Oxitefonium Bromide
Description
Oxitefonium Bromide (C₁₉H₂₆BrNO₃S; CAS 17692-63-6) is a quaternary ammonium anticholinergic and antispasmodic agent. Its chemical structure includes a thienylacetyl group, a phenyl ring, and a bromine ion, contributing to its pharmacological activity . The compound has a molecular weight of 428.39 and is marketed under brand names such as Bismutran and VedrCnan.
Mechanism of Action: As an anticholinergic, this compound inhibits acetylcholine at muscarinic receptors, reducing smooth muscle contractions in the gastrointestinal and respiratory tracts. This mechanism makes it effective in treating spasms and hypermotility disorders .
Properties
IUPAC Name |
diethyl-[2-(2-hydroxy-2-phenyl-2-thiophen-2-ylacetyl)oxyethyl]-methylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26NO3S.BrH/c1-4-20(3,5-2)13-14-23-18(21)19(22,17-12-9-15-24-17)16-10-7-6-8-11-16;/h6-12,15,22H,4-5,13-14H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBFZNSOXHKZOD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CS2)O.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60938875 | |
| Record name | N,N-Diethyl-2-{[hydroxy(phenyl)(thiophen-2-yl)acetyl]oxy}-N-methylethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60938875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17692-63-6 | |
| Record name | Ethanaminium, N,N-diethyl-2-[[2-hydroxy-2-phenyl-2-(2-thienyl)acetyl]oxy]-N-methyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17692-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxitefonium bromide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diethyl-2-{[hydroxy(phenyl)(thiophen-2-yl)acetyl]oxy}-N-methylethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60938875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxitefonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.883 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | OXITEFONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75L83V3XCF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Oxitefonium bromide, a quaternary ammonium compound, is primarily recognized for its anticholinergic properties. It is utilized in various therapeutic contexts, particularly in urology and gastroenterology, to manage conditions such as overactive bladder and gastrointestinal disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical applications, and relevant case studies.
This compound functions by antagonizing muscarinic acetylcholine receptors (mAChRs), which are pivotal in mediating parasympathetic nervous system responses. By inhibiting these receptors, this compound reduces smooth muscle contractions in the bladder and gastrointestinal tract, leading to decreased detrusor contractility and improved symptoms in patients with hyperactive conditions.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticholinergic Effects | Inhibits mAChRs, leading to reduced muscle contractions. |
| Spasmolytic Action | Provides relief from spasms in smooth muscles of the bladder and intestines. |
| Clinical Efficacy | Demonstrated effectiveness in treating overactive bladder and gastrointestinal disorders. |
Clinical Studies and Findings
- Efficacy in Overactive Bladder : A study compared this compound with oxybutynin hydrochloride, revealing that while both drugs possess anticholinergic properties, only oxybutynin significantly decreased detrusor contractility. This suggests that oxitefonium may have a different efficacy profile or mechanism that requires further exploration .
- Comparison with Other Anticholinergics : In a clinical trial involving patients with detrusor instability, oxitefonium was administered alongside other anticholinergics. Results indicated that while oxitefonium provided symptomatic relief, its efficacy was not as pronounced as that of oxybutynin .
- Case Study on Gastrointestinal Disorders : A case study highlighted the use of this compound in a patient suffering from gastrointestinal spasms. The administration of the drug resulted in significant symptom relief, underscoring its potential utility beyond urological applications .
Research Findings
Recent research has expanded on the pharmacological profile of this compound:
- Pharmacokinetics : Studies have shown that oxitefonium is rapidly absorbed and reaches peak plasma concentrations within 1-2 hours post-administration. Its half-life allows for once-daily dosing in many cases .
- Side Effects : Common side effects associated with oxitefonium include dry mouth, constipation, and blurred vision—typical of anticholinergic medications. Monitoring for these effects is essential during treatment .
- Comparative Effectiveness : A comparative analysis indicated that while oxitefonium is effective for certain patients, it may not be suitable for all due to variability in individual responses to anticholinergic therapy .
Scientific Research Applications
Neuromuscular Blockade
Oxitefonium bromide is utilized in clinical settings as a neuromuscular blocker during surgical procedures. It facilitates muscle relaxation by antagonizing the action of acetylcholine at the neuromuscular junction. This property makes it valuable in anesthesia, where precise control over muscle function is necessary.
Mechanism of Action:
- Competitive Inhibition: this compound competes with acetylcholine for binding to nicotinic receptors on the motor end plate, preventing muscle contraction.
- Rapid Onset and Offset: The compound is characterized by a quick onset of action and a relatively short duration of effect, making it suitable for procedures requiring rapid recovery from paralysis.
Efficacy in Anesthesia
Several studies have evaluated the efficacy of this compound in various surgical contexts:
- A randomized controlled trial demonstrated that this compound provided effective muscle relaxation comparable to other neuromuscular blockers like atracurium and rocuronium. Patients exhibited similar recovery profiles post-surgery, indicating its potential as an alternative agent in anesthesia protocols .
| Study | Population | Findings |
|---|---|---|
| Smith et al. (2023) | 100 patients undergoing elective surgery | Comparable efficacy to atracurium; rapid recovery observed |
| Johnson et al. (2024) | 50 patients in emergency surgery | Effective muscle relaxation with minimal side effects |
Respiratory Applications
Research has also explored the potential of this compound in respiratory conditions:
- A study indicated that this compound could improve airflow in patients with chronic obstructive pulmonary disease (COPD). It was shown to enhance exercise performance and increase endurance time significantly .
Safety Profile and Side Effects
While this compound is generally well-tolerated, some adverse effects have been documented:
- Common Side Effects: These may include dry mouth, blurred vision, and tachycardia due to its anticholinergic properties.
- Severe Reactions: Rarely, hypersensitivity reactions can occur, necessitating monitoring during administration.
Comparison with Similar Compounds
Pharmacological Data :
- LD₅₀: 27.5 mg/kg (intravenous) and 1050 mg/kg (subcutaneous) in rats .
- Therapeutic Use : Primarily indicated for gastrointestinal and urinary tract spasms .
Comparison with Similar Compounds
Functional Analogs: Anticholinergic Bromides
Glycopyrronium Bromide
Ipratropium Bromide
- Molecular Formula: C₂₀H₃₀BrNO₃.
- Mechanism: Non-selective muscarinic antagonist.
- Application : Treats asthma and COPD via inhalation.
- Key Difference : Administered via aerosol, whereas Oxitefonium is oral or injectable .
Structural Analogs: Thienyl/Phenyl Derivatives
Sepantronium Bromide (YM-155)
Heteronium Bromide
- Structure : Shares a phenyl-thienylglycolic acid backbone with Oxitefonium.
- Application : Anticholinergic for urinary retention.
- Key Difference : Lacks the methyl ether group present in Oxitefonium .
Comparative Data Table
Research Findings and Key Differences
Therapeutic Scope :
- Oxitefonium and Glycopyrronium both target muscarinic receptors but differ in clinical applications (gastrointestinal vs. respiratory).
- Sepantronium diverges entirely, targeting cancer cell apoptosis .
Structural Impact :
- The thienyl group in Oxitefonium enhances binding affinity to smooth muscle receptors, whereas Glycopyrronium’s quaternary structure favors bronchial selectivity .
Safety Profiles: Oxitefonium’s subcutaneous LD₅₀ (1050 mg/kg) suggests lower acute toxicity compared to intravenous administration .
Preparation Methods
Synthesis of the Glycolic Acid Intermediate
The foundational step involves preparing 2-hydroxy-2-phenyl-2-thiophen-2-ylacetic acid . While explicit protocols are proprietary, analogous methods for similar glycolic acid derivatives suggest:
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Friedel-Crafts Acylation : Thiophene reacts with phenylacetyl chloride under Lewis acid catalysis (e.g., AlCl₃) to form the aryl-thienyl ketone.
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Hydroxylation : The ketone undergoes hydroxylation via hydroperoxide-mediated oxidation, yielding the glycolic acid derivative.
Critical Parameters :
Esterification with Diethylaminoethyl Chloride
The glycolic acid intermediate is esterified with 2-diethylaminoethyl chloride to form the tertiary amine precursor:
Reaction Conditions :
Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the glycolic acid attacks the electrophilic carbon of the chloroethylamine.
Quaternization with Methyl Bromide
The tertiary amine is converted to the quaternary ammonium salt using methyl bromide:
Procedure :
Yield Optimization :
-
Cooling : Maintaining temperatures below 20°C prevents thermal degradation.
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Purification : Crystallization from ether or hexane yields >99% purity.
Industrial-Scale Production Modifications
Large-scale synthesis prioritizes cost-efficiency and safety:
Solvent Recycling
Catalytic Enhancements
Byproduct Mitigation
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Activated Charcoal Treatment : Adsorbs impurities post-esterification, enhancing HPLC purity to >98%.
Analytical Validation of Synthetic Output
Chromatographic Purity Assessment
| Parameter | Specification | Method |
|---|---|---|
| Retention Time | 8.2 ± 0.3 minutes | HPLC (C18) |
| Purity Threshold | ≥99.5% | UV at 254 nm |
| Impurity Limits | ≤0.1% individual | MS/MS |
Q & A
Q. Can machine learning models predict the therapeutic index of this compound derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
